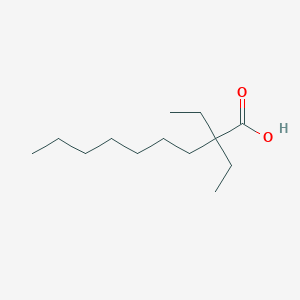
2,2-Diethylnonanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Diethylnonanoic acid is an organic compound belonging to the class of fatty acids. It is characterized by a nonanoic acid backbone with two ethyl groups attached to the second carbon atom. This structural modification imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diethylnonanoic acid typically involves the alkylation of nonanoic acid derivatives. One common method is the Friedel-Crafts alkylation, where nonanoic acid is reacted with ethyl halides in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions allows for efficient large-scale synthesis. Additionally, the purification of the final product is often carried out using distillation or recrystallization techniques to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Diethylnonanoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ethyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used to introduce halogen atoms into the molecule.
Major Products Formed
Oxidation: Ketones and aldehydes.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
2,2-Diethylnonanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: It is used in the production of specialty chemicals, lubricants, and surfactants.
Mecanismo De Acción
The mechanism of action of 2,2-Diethylnonanoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the ethyl groups can modulate the compound’s hydrophobicity, affecting its interaction with lipid membranes and proteins.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dimethylnonanoic acid: Similar structure but with methyl groups instead of ethyl groups.
2,2-Diethylhexanoic acid: Shorter carbon chain but similar ethyl substitution.
Nonanoic acid: Lacks the ethyl groups, making it less hydrophobic.
Uniqueness
2,2-Diethylnonanoic acid’s unique structure, with ethyl groups at the second carbon, imparts distinct chemical and physical properties. This makes it more hydrophobic and potentially more reactive in certain chemical reactions compared to its analogs. Its unique properties make it valuable in specific industrial and research applications.
Propiedades
Número CAS |
14276-85-8 |
|---|---|
Fórmula molecular |
C13H26O2 |
Peso molecular |
214.34 g/mol |
Nombre IUPAC |
2,2-diethylnonanoic acid |
InChI |
InChI=1S/C13H26O2/c1-4-7-8-9-10-11-13(5-2,6-3)12(14)15/h4-11H2,1-3H3,(H,14,15) |
Clave InChI |
ZNZVPWFZYLKUIV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(CC)(CC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




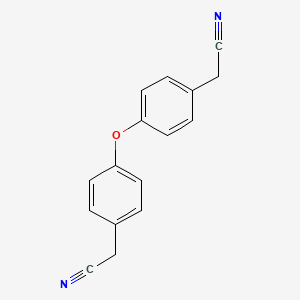

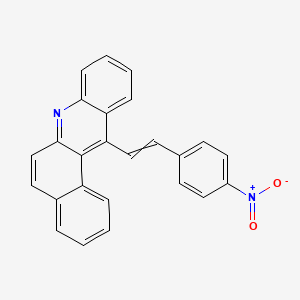

![4-[2-(2-Methoxy-5-methyl-4-sulfophenyl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14699813.png)
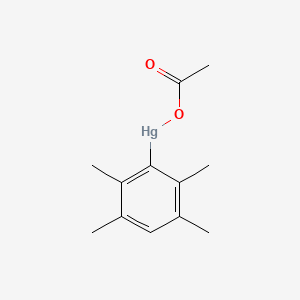
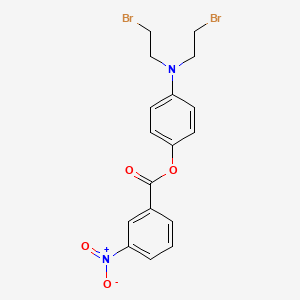
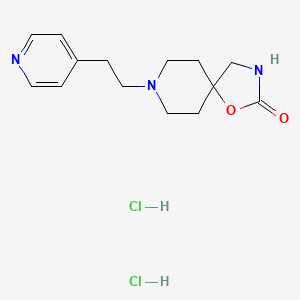
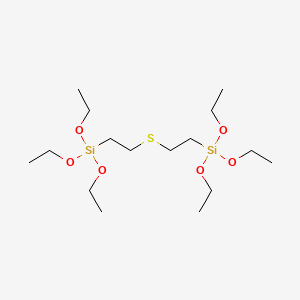
![1-[Bis(phenylamino)phosphoryl]-3-(5-nitropyridin-2-yl)urea](/img/structure/B14699871.png)
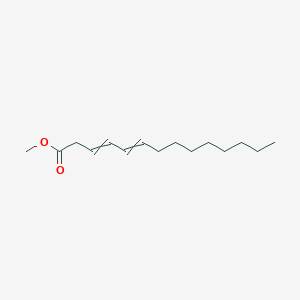
![6,6-Dimethyl-4-(morpholin-4-ylmethyl)-7,8,9,10-tetrahydrobenzo[c]chromen-3-ol](/img/structure/B14699882.png)
